molecular formula C8H6ClFO2 B6315889 3-Chloro-4-fluoro-2-methoxybenzaldehyde CAS No. 1896922-66-9

3-Chloro-4-fluoro-2-methoxybenzaldehyde

Cat. No.: B6315889
CAS No.: 1896922-66-9
M. Wt: 188.58 g/mol
InChI Key: WWCGQXIWOBGEMA-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-fluoro-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of 3-chloro-4-fluoroanisole with a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-fluoro-2-methoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-2-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoro-2-methoxybenzaldehyde is unique due to the combined presence of chloro, fluoro, and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its versatility in synthetic applications and its potential as a pharmacologically active compound .

Properties

IUPAC Name

3-chloro-4-fluoro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCGQXIWOBGEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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